molecular formula C23H19N5O2 B2723542 N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-9H-xanthene-9-carboxamide CAS No. 921166-16-7

N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-9H-xanthene-9-carboxamide

Cat. No.: B2723542
CAS No.: 921166-16-7
M. Wt: 397.438
InChI Key: DTXPLAATJQSSAA-UHFFFAOYSA-N
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Description

The compound “N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-9H-xanthene-9-carboxamide” is a complex organic molecule. It contains a p-tolyl group, a 1H-tetrazol group, a methyl group, a 9H-xanthene group, and a carboxamide group .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The p-tolyl group is an aryl group related to toluene . The 1H-tetrazol group is a five-membered ring containing four nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The p-tolyl group can participate in various reactions, such as Williamson etherification . The 1H-tetrazol group can react with nitriles to form 1H-tetrazoles .

Scientific Research Applications

Microwave-Assisted Synthesis

A study by Hu et al. (2011) outlines a microwave-assisted synthesis approach for N-(1H-tetrazol-5-yl) derivatives, highlighting a rapid and efficient method that could potentially be applicable to the synthesis of N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-9H-xanthene-9-carboxamide. This method offers advantages in bactericidal, pesticidal, herbicidal, and antimicrobial activities, indicating a broad application spectrum in biologically active compounds (Hu, J., Wang, J., Zhou, T., & Xu, Y., 2011).

Structural Characterization

The structural characterization of compounds related to this compound, such as N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, has been conducted through X-ray diffraction methods. This provides insights into their crystalline structures and potential interactions with biological targets (Vasu, M. Mahendra, B. H. Doreswamy, K. Nirmala, J. Saravanan, S. Mohan, M. A. Sridhar, & J. S. Prasad, 2004).

DNA/Protein Interaction and Cytotoxicity

Yu et al. (2017) explored the interaction of Ni(II) complexes, which can be related to the structural framework of this compound, with DNA and proteins, showing how these compounds could bind to DNA via groove, non-covalent, and electrostatic interactions. The study also highlighted their cytotoxic potential against cancer cells, suggesting a pathway for developing anticancer agents (Yu, H., Zhang, W., Yu, Q., Huang, F., Bian, H., & Liang, H., 2017).

Dynamic NMR Study on Rotation Barriers

A dynamic NMR study by Movahedifar et al. (2017) on compounds structurally similar to this compound revealed insights into the high barrier to rotation about the partial CN double bond, offering a deeper understanding of their dynamic behavior in solution. This information is crucial for the development of compounds with specific orientations and activities (Movahedifar, F., Modarresi-Alam, A. R., Kleinpeter, E., & Schilde, U., 2017).

Complexation and Structural Character

Kobayashi et al. (2019) studied the complexation properties of N-methyl-N-tolyl-2-(1H-benzimidazol-2-yl)pyridine-6-carboxamide with lanthanides, which is relevant to understanding how similar compounds might interact with metals. This can be pivotal for the development of metal-organic frameworks or catalysts (Kobayashi, T., Akutsu, K., Nakase, M., Suzuki, S., Shiwaku, H., Yaita, T., 2019).

Mechanism of Action

Target of Action

The primary targets of N-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-9H-xanthene-9-carboxamide Compounds with similar structures have been known to interact with various biological targets

Mode of Action

The specific mode of action of N-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-9H-xanthene-9-carboxamide Compounds with similar structures have been known to interact with their targets through various mechanisms . The exact interaction of this compound with its targets and the resulting changes would require further investigation.

Biochemical Pathways

The biochemical pathways affected by N-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-9H-xanthene-9-carboxamide Compounds with similar structures have been known to affect various biochemical pathways . A detailed study would be required to summarize the affected pathways and their downstream effects for this compound.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-9H-xanthene-9-carboxamide Compounds with similar structures have been studied for their pharmacokinetic properties . These properties can significantly impact the bioavailability of the compound.

Result of Action

The molecular and cellular effects of N-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-9H-xanthene-9-carboxamide Compounds with similar structures have been known to exhibit various molecular and cellular effects

Action Environment

The influence of environmental factors on the action, efficacy, and stability of N-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-9H-xanthene-9-carboxamide Environmental factors can significantly influence the action of similar compounds

Properties

IUPAC Name

N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O2/c1-15-10-12-16(13-11-15)28-21(25-26-27-28)14-24-23(29)22-17-6-2-4-8-19(17)30-20-9-5-3-7-18(20)22/h2-13,22H,14H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTXPLAATJQSSAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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